molecular formula C10H20ClN3O3 B2690011 tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride CAS No. 2174007-94-2

tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride

Cat. No.: B2690011
CAS No.: 2174007-94-2
M. Wt: 265.74
InChI Key: GLUPCLKNOYBFRR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₉N₃O₃Cl. It is a derivative of morpholine, a heterocyclic amine, and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with morpholine as the starting material.

  • Reaction Steps:

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up to produce larger quantities of the compound for industrial applications.

  • Purification: The final product is purified to remove any impurities and ensure high purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduction can produce amines and alcohols.

  • Substitution Products: Substitution reactions can result in the formation of different derivatives of the compound.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for the preparation of more complex molecules. Biology: It is used in biological studies to investigate the effects of morpholine derivatives on various biological systems. Medicine: Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

  • Morpholine: The parent compound from which tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride is derived.

  • Tert-Butyl Morpholine Derivatives: Other derivatives of morpholine with different functional groups.

  • Carbamimidoyl Compounds: Compounds containing the carbamimidoyl group.

Uniqueness: this compound is unique due to its specific structure and the presence of both the tert-butyl and carbamimidoyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-carbamimidoylmorpholine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3.ClH/c1-10(2,3)16-9(14)13-4-5-15-6-7(13)8(11)12;/h7H,4-6H2,1-3H3,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUPCLKNOYBFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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